molecular formula C15H15N3OS B5610018 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-[(4-METHYLPYRIMIDIN-2-YL)SULFANYL]ETHAN-1-ONE

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-[(4-METHYLPYRIMIDIN-2-YL)SULFANYL]ETHAN-1-ONE

Cat. No.: B5610018
M. Wt: 285.4 g/mol
InChI Key: RTMINKGSRISQQM-UHFFFAOYSA-N
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Description

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-[(4-METHYLPYRIMIDIN-2-YL)SULFANYL]ETHAN-1-ONE is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-[(4-METHYLPYRIMIDIN-2-YL)SULFANYL]ETHAN-1-ONE typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Ethanone Group: The ethanone group can be introduced through a Friedel-Crafts acylation reaction, where the indole reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Introduction of the Pyrimidinylsulfanyl Group: The final step involves the nucleophilic substitution reaction where the pyrimidinylsulfanyl group is attached to the ethanone intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-[(4-METHYLPYRIMIDIN-2-YL)SULFANYL]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The indole and pyrimidinylsulfanyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated as a lead compound for the development of new pharmaceuticals.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-[(4-METHYLPYRIMIDIN-2-YL)SULFANYL]ETHAN-1-ONE would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs and affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-[(4-METHYLPYRIMIDIN-2-YL)SULFANYL]ETHAN-1-ONE: Unique due to its specific substitution pattern and combination of functional groups.

    Indole Derivatives: Compounds like tryptophan, serotonin, and melatonin, which have different biological activities.

    Pyrimidine Derivatives: Compounds like thymine, cytosine, and uracil, which are nucleobases in DNA and RNA.

Uniqueness

This compound is unique due to its combination of an indole ring, a pyrimidinylsulfanyl group, and an ethanone moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other indole or pyrimidine derivatives.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(4-methylpyrimidin-2-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-11-6-8-16-15(17-11)20-10-14(19)18-9-7-12-4-2-3-5-13(12)18/h2-6,8H,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMINKGSRISQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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